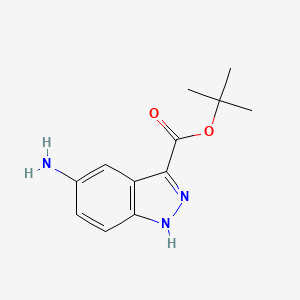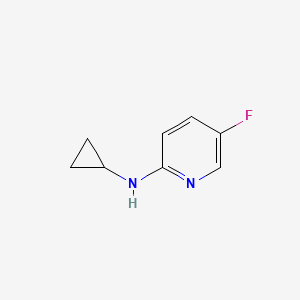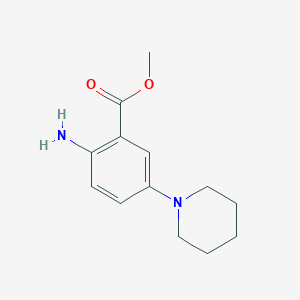
tert-butyl 5-amino-1H-indazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indazole-3-carboxylic acid, 5-amino-, 1,1-dimethylethyl ester is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of an amino group at the 5-position and a tert-butyl ester group at the 3-position of the indazole ring. Indazole derivatives are known for their diverse biological activities and are used in various scientific research applications.
Méthodes De Préparation
The synthesis of 1H-Indazole-3-carboxylic acid, 5-amino-, 1,1-dimethylethyl ester can be achieved through several synthetic routes. One common method involves the cyclization of 2-aminobenzonitrile with hydrazine, followed by esterification with tert-butyl alcohol. The reaction conditions typically involve the use of a catalyst such as copper acetate and an oxidizing agent like oxygen .
Industrial production methods often employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Analyse Des Réactions Chimiques
1H-Indazole-3-carboxylic acid, 5-amino-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding amines using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like dimethyl sulfoxide and catalysts such as palladium on carbon. Major products formed from these reactions include substituted indazoles and their derivatives .
Applications De Recherche Scientifique
1H-Indazole-3-carboxylic acid, 5-amino-, 1,1-dimethylethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various indazole derivatives with potential pharmaceutical applications.
Biology: The compound is studied for its potential as an inhibitor of specific enzymes and receptors involved in biological processes.
Medicine: Indazole derivatives are investigated for their potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 1H-Indazole-3-carboxylic acid, 5-amino-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
1H-Indazole-3-carboxylic acid, 5-amino-, 1,1-dimethylethyl ester can be compared with other indazole derivatives such as:
1H-Indazole-3-carboxylic acid, 5-chloro-, 1,1-dimethylethyl ester: This compound has a chloro group instead of an amino group, which can lead to different biological activities.
1H-Indazole-3-carboxylic acid, 5-methyl-, 1,1-dimethylethyl ester: The presence of a methyl group at the 5-position can alter the compound’s reactivity and pharmacological properties.
The uniqueness of 1H-Indazole-3-carboxylic acid, 5-amino-, 1,1-dimethylethyl ester lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
tert-butyl 5-amino-1H-indazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)10-8-6-7(13)4-5-9(8)14-15-10/h4-6H,13H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMJSXKKHRKDHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NNC2=C1C=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Methyl 3-amino-4-[(cyclohexylmethyl)amino]benzoate](/img/structure/B7866088.png)



